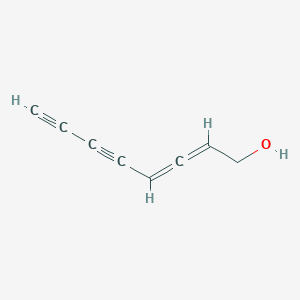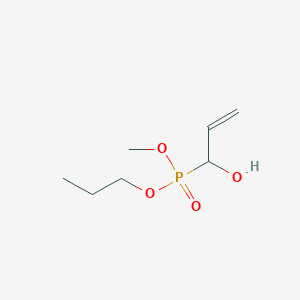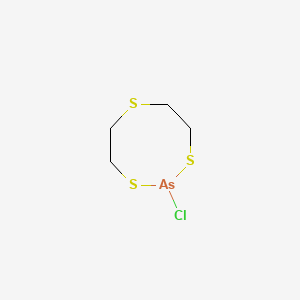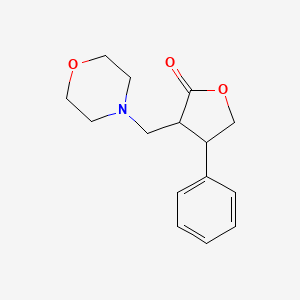
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones It is characterized by a furanone ring substituted with a morpholinylmethyl group and a phenyl group
Métodos De Preparación
The synthesis of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furanone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinylmethyl group: This step involves the reaction of the furanone intermediate with morpholine in the presence of a suitable catalyst.
Addition of the phenyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions.
Análisis De Reacciones Químicas
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylmethyl group plays a crucial role in binding to the active site of the target, while the phenyl group enhances the compound’s stability and affinity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone can be compared with similar compounds such as:
Dihydro-3-(4-piperidinylmethyl)-4-phenyl-2(3H)-furanone: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, which may result in different biological activities and properties.
Dihydro-3-(4-morpholinylmethyl)-4-(4-methylphenyl)-2(3H)-furanone: The presence of a methyl group on the phenyl ring can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
55643-59-9 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
3-(morpholin-4-ylmethyl)-4-phenyloxolan-2-one |
InChI |
InChI=1S/C15H19NO3/c17-15-13(10-16-6-8-18-9-7-16)14(11-19-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Clave InChI |
JOMAPGOMSKHXCK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2C(COC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


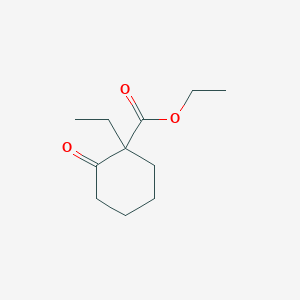

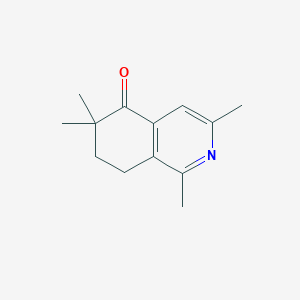
![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)
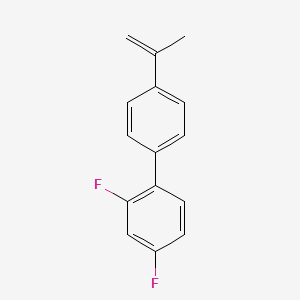
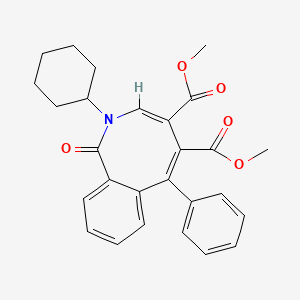
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
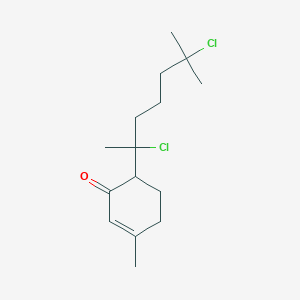
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
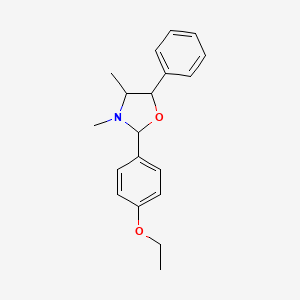
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
